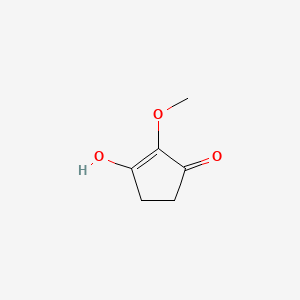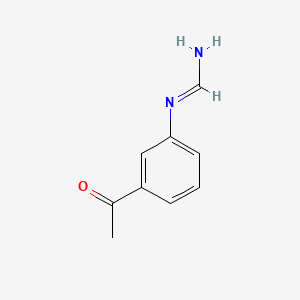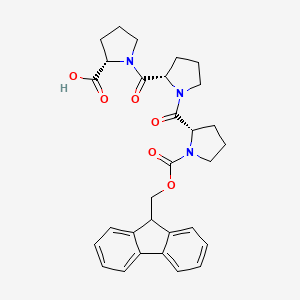
Fmoc-Pro-Pro-Pro-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fmoc-Pro-Pro-Pro-OH: is a synthetic tripeptide composed of three proline residues, each protected by a fluorenylmethyloxycarbonyl (Fmoc) group at the N-terminus. This compound is commonly used in solid-phase peptide synthesis as a building block for the introduction of proline residues into peptides. The Fmoc group serves as a temporary protecting group for the amino group, preventing unwanted side reactions during peptide elongation.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Pro-Pro-Pro-OH typically involves the stepwise coupling of proline residues, each protected by an Fmoc group. The process begins with the activation of the carboxyl group of the first proline residue using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 1-hydroxybenzotriazole (HOBt). The activated proline is then coupled with the amino group of the next Fmoc-protected proline residue. This process is repeated until the desired tripeptide is obtained .
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using automated peptide synthesizers. These machines facilitate the stepwise coupling of amino acids, ensuring high efficiency and purity. The use of solid-phase peptide synthesis (SPPS) allows for the rapid assembly of peptides on a solid support, followed by cleavage and purification to obtain the final product .
化学反応の分析
Types of Reactions:
Coupling Reactions: The tripeptide can undergo further coupling reactions with other amino acids or peptides to form longer peptide chains.
Common Reagents and Conditions:
Deprotection: 20% piperidine in N,N-dimethylformamide (DMF) is commonly used for Fmoc deprotection.
Coupling: DCC or DIC in the presence of HOBt or NHS is used for the activation of carboxyl groups.
Major Products:
科学的研究の応用
Chemistry: Fmoc-Pro-Pro-Pro-OH is widely used in the synthesis of proline-rich peptides, which are important in studying protein-protein interactions and enzyme-substrate specificity .
Biology: In biological research, proline-rich peptides synthesized using this compound are used to investigate the role of proline residues in protein folding and stability .
Medicine: Proline-rich peptides have potential therapeutic applications, including the development of peptide-based drugs for various diseases .
Industry: In the pharmaceutical industry, this compound is used in the production of peptide-based drugs and diagnostic agents .
作用機序
The primary function of Fmoc-Pro-Pro-Pro-OH is to serve as a building block in peptide synthesis. The Fmoc group protects the amino group of the proline residues during the synthesis process, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in further coupling reactions to form peptide bonds . The proline residues in the tripeptide contribute to the structural stability and conformational properties of the resulting peptides .
類似化合物との比較
Fmoc-Pro-OH: A single proline residue protected by an Fmoc group.
Fmoc-Pro-Pro-OH: A dipeptide composed of two proline residues, each protected by an Fmoc group.
Fmoc-Gly-Pro-OH: A dipeptide composed of glycine and proline residues, each protected by an Fmoc group.
Uniqueness: Fmoc-Pro-Pro-Pro-OH is unique due to its tripeptide structure, which provides greater flexibility and potential for forming complex peptide structures compared to its mono- and dipeptide counterparts . The presence of three proline residues enhances the conformational stability and rigidity of the resulting peptides, making it a valuable tool in peptide synthesis .
特性
IUPAC Name |
(2S)-1-[(2S)-1-[(2S)-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H33N3O6/c34-27(32-16-7-14-26(32)29(36)37)24-12-5-15-31(24)28(35)25-13-6-17-33(25)30(38)39-18-23-21-10-3-1-8-19(21)20-9-2-4-11-22(20)23/h1-4,8-11,23-26H,5-7,12-18H2,(H,36,37)/t24-,25-,26-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYDDNDUWEXGYKC-GSDHBNRESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2CCCN2C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)N6CCCC6C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@@H]2CCCN2C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)N6CCC[C@H]6C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H33N3O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
531.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

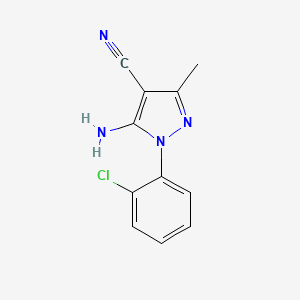
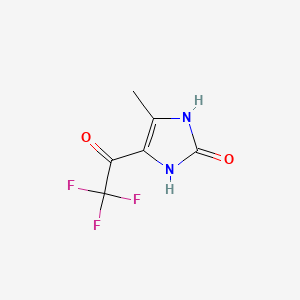
![D-Glucose-[6-3H(N)]](/img/structure/B566549.png)
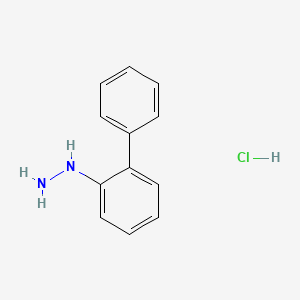
![18-[(2-Ethylhexyl)oxy]-18-oxooctadecan-7-yl octadeca-9,12-dienoate](/img/structure/B566552.png)
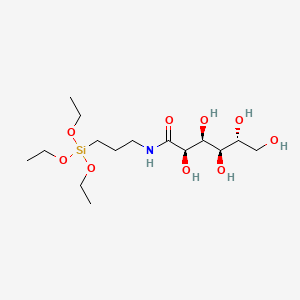

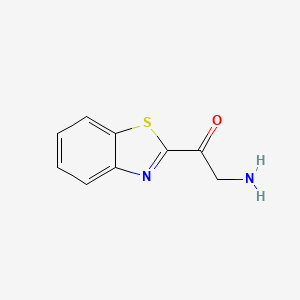
![3,10-Dioxa-4-azatetracyclo[5.5.0.02,6.08,12]dodeca-1(7),2(6),4,8,11-pentaene](/img/structure/B566565.png)
